molecular formula C6H10O5 B12691806 Conduritol A epoxide CAS No. 57090-00-3

Conduritol A epoxide

Cat. No.: B12691806
CAS No.: 57090-00-3
M. Wt: 162.14 g/mol
InChI Key: ZHMWOVGZCINIHW-XQVDCTMKSA-N
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Description

Conduritol A epoxide is a cyclitol epoxide derived from conduritol, a cyclohexene tetrol It is a stereoisomer of conduritol B epoxide and is known for its unique chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: Conduritol A epoxide can be synthesized through several methods. One common approach involves the epoxidation of conduritol using peracids or other oxidizing agents. The reaction typically requires mild conditions and can be carried out at room temperature. The stereochemistry of the resulting epoxide is controlled by the choice of reagents and reaction conditions.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in research laboratories can be scaled up with appropriate modifications. The key to successful industrial production lies in optimizing the reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Conduritol A epoxide undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the epoxide ring can yield alcohols or other reduced derivatives.

    Substitution: The epoxide ring can be substituted with nucleophiles, resulting in the formation of new carbon-oxygen or carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Conduritol A epoxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of glycosidase enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in the treatment of lysosomal storage disorders.

    Industry: this compound is used in the development of new materials and as a precursor for the synthesis of bioactive compounds.

Mechanism of Action

The mechanism of action of conduritol A epoxide involves its interaction with specific molecular targets, such as enzymes. The epoxide ring can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the context of glycosidase enzymes, where this compound can act as a potent inhibitor by forming a covalent bond with the enzyme’s active site.

Comparison with Similar Compounds

    Conduritol B Epoxide: Another stereoisomer with similar inhibitory properties but different stereochemistry.

    Cyclophellitol: A glucose mimic that also acts as a glycosidase inhibitor.

    1,2-Anhydro-myo-inositol: A related compound with similar chemical properties.

Uniqueness: Conduritol A epoxide is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. Its ability to selectively inhibit certain enzymes makes it a valuable tool in biochemical research and potential therapeutic applications.

Properties

CAS No.

57090-00-3

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1R,2R,3S,4R,5S,6S)-7-oxabicyclo[4.1.0]heptane-2,3,4,5-tetrol

InChI

InChI=1S/C6H10O5/c7-1-2(8)4(10)6-5(11-6)3(1)9/h1-10H/t1-,2+,3+,4-,5+,6-

InChI Key

ZHMWOVGZCINIHW-XQVDCTMKSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]2[C@H]([C@H]1O)O2)O)O)O

Canonical SMILES

C1(C(C(C2C(C1O)O2)O)O)O

Origin of Product

United States

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